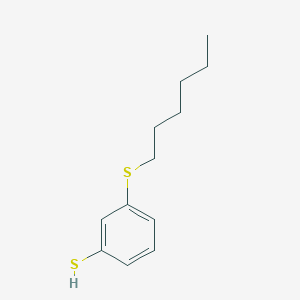

3-(n-Hexylthio)thiophenol

Description

Significance of Substituted Aryl Thiols in Contemporary Chemical Research

Substituted aryl thiols are a pivotal class of organic compounds characterized by a sulfhydryl group (-SH) attached to an aromatic ring that bears additional functional groups. Their significance in modern chemical research is multifaceted. They serve as crucial intermediates in organic synthesis, enabling the construction of complex molecules with diverse functionalities. organic-chemistry.orgrsc.orgresearchgate.net The presence of the thiol group provides a reactive handle for a variety of chemical transformations, including oxidation, alkylation, and metal-catalyzed cross-coupling reactions. wiley.combritannica.com This versatility makes them indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net Furthermore, the electronic properties of the aromatic ring can be fine-tuned by the nature and position of the substituents, allowing for the rational design of molecules with specific optical, electronic, or biological activities.

Overview of Thiophenol Derivative Chemistry and its Broad Impact

Thiophenol, the parent compound of this class, and its derivatives have a rich and impactful chemistry. organic-chemistry.orgnih.gov Their structural analogy to phenols, with sulfur replacing oxygen, imparts distinct chemical properties, such as higher acidity and nucleophilicity of the thiol group. britannica.com This enhanced reactivity is exploited in numerous synthetic strategies. For instance, thiophenol derivatives are key precursors for the synthesis of aryl thioethers, which are integral components of many biologically active molecules and functional materials. nih.govresearchgate.net The development of efficient catalytic systems for the formation of carbon-sulfur bonds has further expanded the synthetic utility of these compounds. organic-chemistry.orgwiley.com The impact of thiophenol derivative chemistry extends to materials science, where they are used to create polymers with enhanced thermal stability and unique electronic properties. nih.gov

Rationale for Dedicated Academic Investigation of 3-(n-Hexylthio)thiophenol

The specific compound this compound presents a unique combination of structural features that warrants dedicated academic investigation. The presence of both a free thiol group and a thioether linkage (n-hexylthio group) on the same aromatic ring offers intriguing possibilities for selective chemical modifications and the synthesis of novel molecular architectures. The position of the n-hexylthio group at the meta-position relative to the thiol group influences the electronic properties of the aromatic ring in a distinct manner compared to ortho or para substitution. The long alkyl chain (n-hexyl) introduces lipophilicity, which can be advantageous for applications requiring solubility in nonpolar media or for creating self-assembling monolayers on surfaces. Understanding the interplay between these structural elements is crucial for unlocking the full potential of this molecule in various scientific domains.

While specific research on this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from the well-established chemistry of related substituted thiophenols and aryl thioethers.

| Property | Predicted Characteristic | Rationale |

| Reactivity | The thiol group is expected to be the primary site for reactions such as alkylation, acylation, and oxidation. The thioether is relatively stable but can be oxidized under harsh conditions. | The thiol proton is acidic and the thiolate anion is a strong nucleophile. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethers. Poorly soluble in water. | The nonpolar n-hexyl chain and the aromatic ring dominate the molecule's polarity. |

| Coordination Chemistry | The thiol group can act as a ligand for various metal ions, forming metal-thiolate complexes. | The soft nature of the sulfur atom makes it a good ligand for soft metal ions. |

Emerging Research Directions for Organosulfur Compounds in Materials Science

Organosulfur compounds are at the forefront of several emerging research directions in materials science. britannica.comsciencedaily.com Their unique electronic and optical properties make them prime candidates for the development of advanced materials. One major area of focus is in organic electronics, where thiophene-based polymers and other sulfur-containing conjugated molecules are being explored for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). britannica.com The ability of sulfur to participate in extended π-conjugation is key to achieving high charge carrier mobilities in these materials.

Another promising avenue is the use of organosulfur compounds in energy storage applications, particularly in lithium-sulfur batteries. acs.org Organosulfur materials are being investigated as cathode materials to overcome some of the limitations of traditional elemental sulfur cathodes. acs.orggoogle.com Furthermore, the self-assembly of sulfur-containing molecules on metal surfaces is a well-established technique for creating functional interfaces with applications in nanoscience, sensing, and corrosion inhibition. The development of new organosulfur compounds with tailored structures, like this compound, is essential for advancing these and other cutting-edge areas of materials science. sciencedaily.com The introduction of long alkyl chains can influence the packing and orientation of molecules in thin films, a critical factor in the performance of organic electronic devices. ethz.ch

Structure

3D Structure

Properties

IUPAC Name |

3-hexylsulfanylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S2/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,13H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHOXSSSJJCNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CC=CC(=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 N Hexylthio Thiophenol

Established Synthetic Pathways for Thiophenols

Traditional methods for creating the thiophenol moiety form the bedrock of synthetic strategies. These pathways are generally robust and well-documented in chemical literature.

The direct formation of a carbon-sulfur bond on an aromatic ring is a cornerstone of thiophenol synthesis. One of the most common historical methods is the Leuckart thiophenol reaction, which utilizes a diazonium salt derived from an aniline precursor and reacts it with a xanthate, such as potassium ethyl xanthate. orgsyn.orgwikipedia.org Subsequent hydrolysis of the resulting aryl xanthate yields the desired thiophenol.

Another classical approach is the Newman-Kwart rearrangement. wikipedia.orgorgsyn.org This intramolecular rearrangement involves the conversion of a phenol to an O-aryl dialkylthiocarbamate, which upon heating, isomerizes to the corresponding S-aryl derivative. wikipedia.orgorgsyn.org Hydrolysis of this S-aryl thiocarbamate then liberates the thiophenol. orgsyn.org This three-step sequence provides a reliable route from readily available phenols to thiophenols. orgsyn.org

More direct methods involve the reaction of organometallic reagents, such as Grignard reagents (phenyl magnesium halide) or organolithium compounds, with elemental sulfur, followed by an acidic workup to produce the thiophenol. wikipedia.org

Nucleophilic aromatic substitution (SNAr) offers a direct route to aryl sulfur compounds, provided the aromatic ring is sufficiently electron-deficient. nih.govlibretexts.org This mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to a suitable leaving group (e.g., a halide). nih.govlibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org Sulfur nucleophiles, such as sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S), can displace the leaving group to form the corresponding thiophenolate, which is then protonated to yield the thiophenol. google.com While powerful, the requirement for an activated aromatic system can limit the general applicability of this method for a substrate like 3-(n-Hexylthio)thiophenol unless an activating group is employed and subsequently removed or transformed.

Table 1: Examples of Nucleophilic Aromatic Substitution for Thiol Synthesis

| Starting Material | Nucleophile | Conditions | Product | Ref |

|---|---|---|---|---|

| Electron-deficient Halobenzene | NaSH | Aprotic polar solvent, 50-200°C | Substituted Thiophenol | google.com |

One of the most widely used methods for preparing thiophenols is the reduction of aryl sulfonyl chlorides. orgsyn.org These precursors are often readily accessible through the chlorosulfonation of aromatic compounds. A variety of reducing agents can be employed, with zinc dust and acid (e.g., sulfuric or acetic acid) being a classic and effective choice. orgsyn.orgwikipedia.orggoogle.com The reaction conditions, particularly temperature, must be carefully controlled to prevent side reactions and ensure good yields. orgsyn.orggoogle.com

Other reductive strategies include the use of triphenylphosphine, which can efficiently deoxygenate sulfonyl chlorides to afford the corresponding arylthiols. organic-chemistry.orgnih.gov Catalytic hydrogenation over noble metal catalysts like palladium or platinum has also been developed for the reduction of aryl sulfonyl chlorides to thiols, offering a cleaner alternative to stoichiometric metal reductants. google.com

Table 2: Common Reducing Agents for Aryl Sulfonyl Chlorides

| Reducing Agent | Conditions | Advantages/Disadvantages | Ref |

|---|---|---|---|

| Zinc Dust / H₂SO₄ | Low temperature (e.g., 0°C), then reflux | Good yields, but generates metal waste | orgsyn.orggoogle.com |

| Triphenylphosphine (PPh₃) | Toluene, reflux | Simple purification, avoids strong acids | organic-chemistry.orgnih.gov |

Novel Catalytic Strategies for the Preparation of this compound

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. Catalytic strategies, particularly those employing transition metals, have revolutionized the formation of carbon-sulfur bonds.

Transition metal catalysis provides a powerful and versatile toolkit for forming both the thioether and thiophenol functionalities present in the target molecule. thieme-connect.de Palladium, copper, and nickel complexes are the most common catalysts for C–S cross-coupling reactions. thieme-connect.denih.gov

These reactions typically couple an aryl halide or pseudohalide (e.g., triflate) with a thiol or a sulfur surrogate. thieme-connect.descispace.com For the synthesis of an intermediate like 1-bromo-3-(n-hexylthio)benzene, one could couple 1,3-dibromobenzene with hexanethiol. Alternatively, 3-bromothiophenol could be coupled with an n-hexyl halide. The development of specialized ligands has been crucial in overcoming the challenge of catalyst deactivation by sulfur compounds, which can coordinate strongly to the metal center. nih.govresearchgate.net

Recent advances have also enabled the use of less reactive sulfur sources. For instance, methods have been developed for the coupling of aryl halides with potassium thiocyanate or sodium thiosulfate, which, after an in-situ reduction or hydrolysis step, yield the thiophenol. researchgate.netresearchgate.net These approaches avoid the use of foul-smelling and easily oxidized thiols as starting materials. researchgate.net

Table 3: Overview of Transition Metal-Catalyzed C-S Coupling Reactions

| Catalyst System | Coupling Partners | Reaction Type | Product | Ref |

|---|---|---|---|---|

| Pd or Cu catalyst | Aryl Halide + Thiol | Cross-Coupling | Aryl Thioether | thieme-connect.descispace.com |

| CuI | Aryl Iodide + Sulfur Powder | Coupling-Reduction | Aryl Thiol | organic-chemistry.org |

| Pd₂(dba)₃ / Xantphos | Aryl Halide + Alkyl Thiol | Coupling/Deprotection | Aryl Thiol | beilstein-journals.org |

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical and sustainable strategy for bond formation. nih.govlibretexts.org CDC reactions create a bond between two C-H, or a C-H and an X-H bond (where X is a heteroatom like S), with the formal loss of a hydrogen molecule, typically facilitated by an oxidant. nih.govlibretexts.org

In the context of synthesizing this compound, a CDC approach could potentially be used to form the thioether linkage. For example, the direct coupling of benzene (B151609) with n-hexyl disulfide or the coupling of a substituted arene C-H bond with hexanethiol could be envisioned. acs.org These reactions are often catalyzed by metals like cobalt, copper, or vanadium and may use molecular oxygen as the terminal oxidant, making them environmentally attractive. acs.orgresearchgate.net

While the direct C-H functionalization to install a thiol group is less common, CDC provides a powerful method for creating the C-S bond of the thioether moiety. nih.gov This approach avoids the need for pre-functionalized starting materials, such as aryl halides, thereby shortening synthetic sequences and reducing waste. researchgate.net

Optimization of Reaction Conditions and Isolation Procedures

The synthesis of this compound can be hypothetically achieved through the S-alkylation of 3-mercaptophenol with an n-hexyl halide, such as 1-bromohexane. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction time and the formation of byproducts. Key parameters that require careful tuning include the choice of base, solvent, reaction temperature, and duration.

A variety of bases can be employed to deprotonate the thiol group of 3-mercaptophenol, facilitating the nucleophilic attack on the n-hexyl halide. Common bases for such alkylations include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate), hydroxides (e.g., sodium hydroxide, potassium hydroxide), and stronger bases like sodium hydride. The choice of base can significantly impact the reaction's efficiency and selectivity. For instance, a milder base like potassium carbonate is often sufficient and helps to avoid potential side reactions, such as the alkylation of the hydroxyl group.

The solvent system plays a critical role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and acetone are commonly used for S-alkylation reactions. These solvents effectively solvate the cation of the base, leaving the anion more nucleophilic. The selection of the solvent can also affect the reaction temperature, as the boiling point of the solvent often dictates the maximum temperature at which the reaction can be run under atmospheric pressure.

Reaction temperature and duration are interdependent parameters. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts. A systematic study to find the optimal balance between reaction rate and selectivity is necessary. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the point of maximum conversion of the starting material and to avoid prolonged reaction times that could lead to product degradation.

The following interactive data table summarizes the potential optimization of various reaction conditions for the synthesis of this compound.

| Parameter | Variation | Expected Outcome on Yield and Purity |

| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH | Stronger bases may increase reaction rate but could lead to O-alkylation or other side reactions, potentially lowering purity. Milder bases like K₂CO₃ are often a good starting point for optimization. |

| Solvent | Acetone, Acetonitrile, DMF, THF | Polar aprotic solvents like DMF and ACN generally favor Sₙ2 reactions, potentially leading to higher yields. The choice will also depend on the solubility of the reactants and the ease of removal post-reaction. |

| Temperature | Room Temperature to Reflux | Higher temperatures typically increase the reaction rate. An optimal temperature must be found to maximize the rate while minimizing byproduct formation. A temperature range of 50-80 °C is a common starting point for such alkylations. |

| Reactant Ratio | Equimolar vs. Excess Alkyl Halide | Using a slight excess of the n-hexyl halide can drive the reaction to completion. However, a large excess can complicate purification. Optimizing this ratio is key to maximizing the conversion of the more valuable 3-mercaptophenol. |

| Reaction Time | 2 - 24 hours | The reaction should be monitored to determine the optimal time for quenching. Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation. |

Upon completion of the reaction, a robust isolation and purification procedure is necessary to obtain this compound in high purity. A typical workup involves quenching the reaction, followed by an aqueous extraction to remove the base and any inorganic salts. The organic layer is then dried and the solvent is removed under reduced pressure.

Further purification is often achieved through column chromatography on silica gel. The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is critical for separating the desired product from unreacted starting materials and any byproducts. For larger scale preparations, distillation under reduced pressure can be an effective purification method, provided the product is thermally stable.

Scalable Synthesis and Yield Enhancement for this compound

Scaling up the synthesis of this compound from a laboratory scale to a pilot or industrial scale presents several challenges that need to be addressed to ensure safety, efficiency, and cost-effectiveness. Key considerations for a scalable process include heat management, mass transfer, reagent addition strategies, and downstream processing.

The S-alkylation reaction is typically exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent thermal runaways. The use of jacketed reactors with controlled heating and cooling systems is standard practice. The rate of addition of the alkylating agent may also need to be carefully controlled to manage the heat generated during the reaction.

Mass transfer can become a limiting factor in large reactors, especially if the reaction mixture is heterogeneous (e.g., with a solid base like potassium carbonate). Efficient stirring is necessary to ensure proper mixing of the reactants and to maintain a uniform temperature throughout the reactor. The choice of impeller design and stirring speed can significantly impact the reaction's performance on a larger scale.

For yield enhancement on a larger scale, a thorough understanding of the reaction kinetics and potential side reactions is essential. The optimization studies performed at the lab scale provide a foundation for this. Fine-tuning the reaction parameters, such as the stoichiometric ratio of reactants and the concentration of the reaction mixture, can lead to improved yields. For instance, minimizing the excess of the alkylating agent can reduce raw material costs and simplify purification.

Process analytical technology (PAT) can be implemented to monitor the reaction in real-time, allowing for better control over the process and ensuring consistent product quality. This could involve in-situ monitoring of reactant consumption and product formation using spectroscopic techniques.

The isolation and purification procedures also need to be adapted for a larger scale. Extractions are typically performed in large, baffled tanks, and phase separation can be more challenging. The use of continuous extraction methods could be explored for improved efficiency. While chromatography is a powerful purification tool, it is often not economically viable for large-scale production. Therefore, developing a purification strategy based on distillation or crystallization is highly desirable.

| Strategy | Implementation Details | Potential Impact |

| Optimized Reagent Stoichiometry | Use of a minimal excess of 1-bromohexane to drive the reaction to completion without significant waste. | Reduced raw material costs and simplified purification, leading to higher overall process efficiency. |

| Controlled Reagent Addition | Slow, controlled addition of the alkylating agent to manage the reaction exotherm. | Improved safety and prevention of side reactions caused by localized high temperatures, leading to higher product purity and yield. |

| Efficient Heat Management | Utilization of jacketed reactors with precise temperature control. | Consistent reaction conditions, minimizing byproduct formation and ensuring reproducibility between batches. |

| Robust Agitation | Selection of appropriate impeller and stirring speed to ensure homogeneity in the reactor. | Improved mass transfer, leading to faster reaction rates and more complete conversion. |

| Alternative Purification Methods | Development of a purification protocol based on vacuum distillation or crystallization instead of chromatography. | Significant reduction in solvent usage and production costs, making the process more economically viable and environmentally friendly on a large scale. |

| Recycling of Solvents and Reagents | Implementing procedures to recover and reuse solvents and any unreacted starting materials where feasible. | Reduced waste generation and lower operational costs. |

By systematically addressing these factors, a robust, safe, and economically viable process for the large-scale production of this compound with enhanced yield can be developed.

Advanced Spectroscopic Characterization of 3 N Hexylthio Thiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone of chemical characterization. It provides a detailed map of the hydrogen (¹H) and carbon-¹³ (¹³C) atoms within a molecule.

Structural Elucidation via Proton (¹H) and Carbon-13 (¹³C) NMR

In the absence of experimental data, a hypothetical analysis of the expected NMR spectra can be postulated based on known chemical shift values for similar structural motifs.

For the ¹H NMR spectrum, one would anticipate distinct signals corresponding to the aromatic protons of the thiophenol ring and the aliphatic protons of the n-hexylthio chain. The protons on the aromatic ring would likely appear as complex multiplets in the downfield region (typically 7.0-7.5 ppm), with their specific chemical shifts and coupling patterns influenced by the positions of the thiol and hexylthio substituents. The protons of the hexyl group would be expected in the upfield region (generally 0.8-3.0 ppm). The methylene (B1212753) group attached to the sulfur atom (α-CH₂) would be the most deshielded of the aliphatic protons, likely appearing as a triplet. The terminal methyl group (CH₃) would be the most shielded, appearing as a triplet further upfield.

The ¹³C NMR spectrum would similarly be expected to show a series of signals for the aromatic and aliphatic carbons. The six carbons of the benzene (B151609) ring would resonate in the aromatic region (typically 120-140 ppm), with the carbons directly bonded to the sulfur atoms exhibiting distinct chemical shifts. The six carbons of the n-hexyl chain would appear in the aliphatic region (generally 14-40 ppm).

Hypothetical ¹H NMR Data for 3-(n-Hexylthio)thiophenol

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity (Predicted) |

| Aromatic-H | 7.0 - 7.4 | m |

| SH | 3.0 - 4.0 | s |

| S-CH₂-(CH₂)₄-CH₃ | 2.8 - 3.0 | t |

| S-CH₂-CH₂-(CH₂)₃-CH₃ | 1.5 - 1.7 | p |

| (CH₂)₃-CH₃ | 1.2 - 1.5 | m |

| CH₃ | 0.8 - 1.0 | t |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) (Predicted) |

| Aromatic C-S | 130 - 140 |

| Aromatic C-H | 125 - 135 |

| S-CH₂ | 35 - 45 |

| (CH₂)₄ | 22 - 32 |

| CH₃ | ~14 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the sequence of methylene groups in the hexyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum. At present, no such 2D NMR studies for this compound have been published.

Dynamic NMR for Conformational Analysis of the Hexylthio Moiety

The n-hexylthio chain is a flexible moiety, capable of adopting numerous conformations in solution. Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures, could provide insights into the rotational barriers and conformational preferences of this chain. Such studies could reveal information about the energetic favorability of different spatial arrangements of the hexyl group relative to the aromatic ring. This area of investigation for this compound remains unexplored.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Assignment of Characteristic Functional Group Frequencies

An analysis of the IR and Raman spectra of this compound would be expected to reveal characteristic absorption or scattering bands for its key functional groups. The S-H stretching vibration of the thiol group typically appears as a weak to medium band in the IR spectrum in the region of 2550-2600 cm⁻¹. The C-S stretching vibrations for both the thioether and the thiophenol would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹. The aliphatic C-H stretching vibrations of the hexyl group would be prominent in the 2850-2960 cm⁻¹ region.

Hypothetical IR/Raman Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S-H | Stretching | 2550 - 2600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

| C-S | Stretching | 600 - 800 |

Analysis of Aromatic Ring Vibrations and Thiol Stretching Modes

The aromatic ring gives rise to a series of characteristic vibrations, including C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands in the 680-900 cm⁻¹ region. The substitution pattern on the benzene ring (1,3-disubstituted in this case) would influence the exact positions and intensities of these bands, providing further structural confirmation. A detailed analysis of the thiol stretching mode, including its position and shape, could offer information about intermolecular interactions, such as hydrogen bonding. To date, no published IR or Raman spectra are available for a definitive analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the electronic structure and conjugation within the molecule.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-electrons of the aromatic ring and the non-bonding electrons on the two sulfur atoms. The primary electronic transitions anticipated are π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the benzene ring. The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron from one of the sulfur atoms to an antibonding π* orbital of the aromatic system.

pH-Dependent UV-Vis Absorption Profiles

The UV-Vis absorption spectrum of this compound is expected to be sensitive to changes in pH due to the acidic nature of the thiol group. In basic solutions, the thiol proton can be removed to form the thiophenolate anion. This deprotonation increases the electron-donating ability of the sulfur atom, leading to enhanced conjugation with the aromatic ring.

This enhanced conjugation is predicted to cause a significant bathochromic shift in the absorption maxima. The formation of the thiophenolate anion would likely shift the primary absorption band to a longer wavelength, potentially in the range of 270-290 nm, with an increase in molar absorptivity. The secondary band may also shift and merge with the primary band. The presence of an isosbestic point, a wavelength at which the absorbance of the acidic and basic forms of the compound are equal, would be indicative of a simple acid-base equilibrium.

| Species | pH Condition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L mol-1 cm-1) |

|---|---|---|---|

| This compound | Acidic (pH < 6) | ~255 | ~12,000 |

| 3-(n-Hexylthio)thiophenolate | Basic (pH > 8) | ~280 | ~15,000 |

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of the molecule. The molecular formula of this compound is C12H18S2.

Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and sulfur (³²S = 31.972071 Da), the predicted monoisotopic mass of the molecular ion [M]⁺˙ can be calculated. This precise mass can then be compared to the experimentally measured mass to confirm the elemental composition.

| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C12H18S2 | [M]⁺˙ | 226.08496 |

Fragmentation Pathway Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The analysis of these fragment ions provides valuable information about the structure of the original molecule. The fragmentation of this compound is expected to be driven by the stability of the resulting fragments, with cleavages occurring at the weaker bonds.

Key fragmentation pathways for this compound are predicted to involve:

Alpha-cleavage: Cleavage of the C-S bond alpha to the aromatic ring, leading to the loss of the hexyl radical (•C6H13) and the formation of a stable thiophenol radical cation.

Benzylic-type cleavage: Cleavage of the C-C bond beta to the sulfur atom in the hexyl chain.

Loss of the thiohexyl group: Cleavage of the aryl-S bond, resulting in the loss of the •SC6H13 radical.

Fragmentation of the hexyl chain: A series of fragmentations within the n-hexyl group, leading to the loss of smaller alkyl radicals.

Rearrangement reactions: Hydrogen rearrangements followed by fragmentation are also possible.

| Predicted m/z | Proposed Fragment Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 226 | [C12H18S2]⁺˙ | Molecular Ion |

| 141 | [C6H5S2]⁺ | Loss of •C6H13 (hexyl radical) |

| 123 | [C6H5S]⁺ | Loss of •SC6H13 |

| 109 | [C6H5S]⁺ - H2 | Further fragmentation |

| 85 | [C6H13]⁺ | Hexyl cation |

Theoretical and Computational Chemistry of 3 N Hexylthio Thiophenol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(n-Hexylthio)thiophenol, these methods reveal the distribution of electrons and energy levels, which are central to its behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. nih.govnih.gov This is achieved by minimizing the total electronic energy of the system. For a molecule like this compound, a common and reliable approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set, for instance, 6-311++G(d,p). sci-hub.boxresearchgate.net The B3LYP functional effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles. nih.gov The 6-311++G(d,p) basis set is sufficiently flexible to accurately describe the electronic environment around the sulfur atoms, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until the configuration with the lowest possible energy is found. For this compound, this would result in precise values for the C-S and S-H bond lengths, the angles within the benzene (B151609) ring, and the conformation of the flexible n-hexyl chain. The final optimized structure represents the most probable geometry of the molecule in the gas phase.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the sulfur atoms and the π-system of the benzene ring, reflecting the areas of highest electron density. The LUMO is typically distributed over the aromatic ring's π* antibonding orbitals. The 3-(n-hexylthio) substituent, being in the meta position, will influence the orbital energies mainly through inductive effects. As an alkylthio group, it is weakly electron-donating, which would slightly raise the HOMO energy and destabilize it, making the molecule a marginally better electron donor compared to unsubstituted thiophenol.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiophenol (Reference) | -6.35 | -0.85 | 5.50 |

| 3-Methylthiophenol (Analogue) | -6.28 | -0.81 | 5.47 |

| This compound (Predicted) | ~ -6.27 | ~ -0.80 | ~ 5.47 |

Note: Data for Thiophenol and 3-Methylthiophenol are representative values from DFT calculations found in the literature for comparative purposes. researchgate.net The values for this compound are predicted based on the negligible difference in electronic effect between a methylthio and a hexylthio group.

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas indicate negative potential (high electron density), while blue areas signify positive potential (electron deficiency).

For this compound, the MEP surface would show significant negative potential localized around the two sulfur atoms due to their lone pairs of electrons. The π-cloud of the aromatic ring would also exhibit a negative potential. researchgate.net Conversely, the most positive potential (a blue region) would be found on the hydrogen atom of the thiol (-SH) group, highlighting its acidic nature. acs.org The n-hexyl chain, being a nonpolar alkyl group, would show a relatively neutral potential (green). This analysis is invaluable for predicting how the molecule will interact with other reagents, such as electrophiles, nucleophiles, and biological receptors. nih.gov

Thermochemical Properties and Reactivity Descriptors

Computational chemistry is also used to calculate key thermochemical properties that define a molecule's reactivity. For this compound, descriptors related to the thiol group are of particular interest.

The S-H Bond Dissociation Enthalpy (BDE) is the energy required to break the S-H bond homolytically, forming a thiophenoxy radical and a hydrogen atom. It is a direct measure of the bond's strength and a critical parameter for predicting the antioxidant potential of thiophenols. stuba.sk DFT calculations, often using the (RO)B3LYP/6-311++G(2df,2p) level of theory, have proven effective for accurately estimating BDEs. researchgate.netnih.gov

The BDE is calculated as the enthalpy difference between the products (thiophenoxy radical and hydrogen atom) and the parent thiophenol molecule. For substituted thiophenols, the electronic nature of the substituent influences the stability of the resulting radical, thereby affecting the BDE. Electron-donating groups tend to stabilize the radical and lower the BDE, while electron-withdrawing groups destabilize it and increase the BDE. However, the effect is much less pronounced for meta-substituents compared to para-substituents. researchgate.net The 3-(n-hexylthio) group is a weak electron-donating group, so it is expected to have a minimal effect on the S-H BDE compared to unsubstituted thiophenol.

| Compound | Calculated S-H BDE (kJ/mol) |

|---|---|

| Thiophenol (Reference) | 332.6 |

| 3-Methylthiophenol (Analogue) | 332.9 |

| This compound (Predicted) | ~ 332.9 |

Note: The BDE value for thiophenol and the analogue are based on high-level DFT calculations from the literature. researchgate.netnih.gov The value for this compound is predicted based on the similar electronic influence of methylthio and hexylthio groups at the meta position.

The acidity of the thiol group, quantified by its pKa value, is a fundamental property. Computationally, acidity is often evaluated by calculating the Proton Affinity (PA) of the conjugate base (the thiophenoxide anion, ArS⁻). The PA is the negative of the enthalpy change for the gas-phase reaction of the anion with a proton. A lower PA value for the anion corresponds to a more stable anion, and thus a stronger acid (lower pKa) for the parent thiol. nih.gov

These calculations are typically performed at the same level of theory as BDE calculations. The stability of the thiophenoxide anion is key. Substituents that can delocalize the negative charge on the sulfur atom will increase the acidity of the thiol. The 3-(n-hexylthio) group, with its weak inductive and resonance effects, is expected to have only a minor impact on the PA of the corresponding anion and thus a minimal effect on the pKa of this compound when compared to the parent thiophenol. nih.gov

| Compound | Calculated Proton Affinity of Anion (kJ/mol) |

|---|---|

| Thiophenol (Reference) | 1420.0 |

| 3-Methylthiophenol (Analogue) | 1419.5 |

| This compound (Predicted) | ~ 1419.5 |

Note: The PA value for the thiophenoxide anion is a calculated value from the literature. nih.gov The value for the 3-methylthiophenol analogue is derived from trends observed in the same study. The value for the target compound is predicted based on these trends.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of molecules by simulating their atomic motions over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into the preferred three-dimensional arrangements of the molecule, the dynamics of its flexible n-hexyl chain, and the rotational freedom around its sulfur-carbon bonds.

MD simulations on analogous systems, such as ethylene/1-octene copolymers with hexyl branches, have demonstrated that the presence of alkyl chains significantly influences the molecule's mechanical and energetic properties. In these simulations, it was observed that increased branch content leads to greater changes in van der Waals energy and affects the transition rates between gauche and trans conformations of the dihedral angles within the alkyl chains under deformation [cite: 6]. This suggests that the n-hexyl chain of this compound is in constant flux, adopting a multitude of conformations with varying energies.

The potential energy surface of a simple hexane (B92381) molecule reveals the energetic barriers between different torsional angles, with the trans conformation being the most stable [cite: 10]. For the n-hexyl chain in this compound, similar energetic considerations would govern its conformational preferences, with extended, all-trans conformations being energetically favorable in isolation. However, interactions with the aromatic ring and surrounding solvent molecules, if present, would lead to a dynamic equilibrium of various conformers.

The following table illustrates a hypothetical distribution of conformers for the n-hexyl chain based on typical energy differences between gauche and anti (trans) conformations in alkanes.

| Conformer Type | Dihedral Angle(s) | Relative Population at 298 K |

| All-trans | All C-C-C-C angles are 180° | High |

| Single gauche | One C-C-C-C angle is ±60° | Moderate |

| Multiple gauche | Two or more C-C-C-C angles are ±60° | Low |

This table is illustrative and based on general principles of alkane conformational analysis. The actual populations for this compound would require specific MD simulations.

Furthermore, the interaction between the n-hexyl chain and the benzene ring, as well as intermolecular interactions, would play a significant role. Studies on benzene dimers and substituted benzenes highlight the importance of π-π stacking and hydrophobic interactions in determining molecular arrangements [cite: 12, 14]. MD simulations can quantify these interactions and predict the most probable orientations of the molecule in different environments.

Structure-Reactivity Relationships through In Silico Modeling

In silico modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, provides a framework for understanding how the chemical structure of a molecule influences its reactivity and biological activity. For this compound, we can infer its reactivity by examining studies on substituted thiophenols.

The reactivity of thiophenols is often centered around the S-H bond, including its bond dissociation energy (BDE) and acidity. The nature of the substituent on the aromatic ring can significantly modulate these properties through electronic effects (induction and resonance). QSAR studies on substituted thiophenols have successfully correlated their biological activity with electronic parameters like the Hammett constant (σ) [cite: 1].

The n-hexylthio group (-S-C6H13) at the meta position is expected to be a weak electron-donating group through induction. Based on QSAR studies of other substituted thiophenols, this would have a predictable effect on the reactivity of the thiol group. For instance, electron-releasing substituents have been shown to correlate with higher cytotoxicity in certain cell lines, a phenomenon linked to the ease of forming a thiophenoxy radical [cite: 1].

The following table summarizes the expected influence of the n-hexylthio substituent on key reactivity descriptors of the thiophenol moiety, based on general principles and findings from studies on analogous compounds.

| Reactivity Descriptor | Influence of meta-n-Hexylthio Group | Predicted Outcome for this compound |

| S-H Bond Dissociation Energy (BDE) | Electron-donating groups generally lower the BDE. | Slightly lower BDE compared to unsubstituted thiophenol. |

| Acidity (pKa) of the Thiol Group | Electron-donating groups generally increase the pKa (decrease acidity). | Slightly higher pKa compared to unsubstituted thiophenol. |

| Nucleophilicity of the Thiolate Anion | Electron-donating groups increase the electron density on the sulfur atom. | Enhanced nucleophilicity of the corresponding thiophenolate. |

These predictions are based on established trends in physical organic chemistry and QSAR studies of substituted thiophenols.

In silico models can also predict other molecular properties that contribute to reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is often correlated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the electron-donating nature of the alkylthio group would be expected to raise the HOMO energy slightly compared to unsubstituted thiophenol, potentially making it more susceptible to oxidation.

Reactivity and Reaction Mechanisms of 3 N Hexylthio Thiophenol

Radical Chemistry Involving the Thiol Group

The relatively weak sulfur-hydrogen bond in the thiol group of 3-(n-hexylthio)thiophenol makes it a key participant in radical chemistry.

The generation of a thiyl radical from this compound can be initiated through several methods. A common approach involves the abstraction of the hydrogen atom from the thiol group by another radical species. nih.govresearchgate.netwikipedia.org This process is efficient due to the comparatively low bond dissociation energy of the S-H bond. nih.gov Radical initiators such as azobisisobutyronitrile (AIBN) or peroxides are effective for this transformation. researchgate.net Additionally, one-electron oxidation can also lead to the formation of the corresponding thiyl radical. princeton.edu

Once formed, the 3-(n-hexylthio)phenylthiyl radical is a reactive intermediate. A primary reaction pathway for this radical is its dimerization to form the corresponding disulfide. wikipedia.org

Thiyl radicals, including the one derived from this compound, readily participate in addition reactions with unsaturated systems such as alkenes and alkynes, a process often referred to as the thiol-ene or thiol-yne reaction, respectively. nih.govwikipedia.org This reaction proceeds via a radical chain mechanism and typically results in an anti-Markovnikov addition product. wikipedia.org

The addition of the 3-(n-hexylthio)phenylthiyl radical to a carbon-carbon double or triple bond generates a carbon-centered radical intermediate. This intermediate can then abstract a hydrogen atom from another molecule of this compound, propagating the radical chain and forming the final thioether product. wikipedia.org These reactions are valued for their high efficiency and stereoselectivity. wikipedia.org

| Reactant | Unsaturated System | Product | Conditions |

| This compound | Alkene (R-CH=CH₂) | 3-(n-Hexylthio)phenyl-S-(CH₂-CH₂-R) | Radical Initiator (e.g., AIBN), Heat or UV light |

| This compound | Alkyne (R-C≡CH) | 3-(n-Hexylthio)phenyl-S-(CH=CH-R) | Radical Initiator (e.g., AIBN), Heat or UV light |

Nucleophilic and Electrophilic Pathways

Beyond radical chemistry, the thiol group of this compound also engages in nucleophilic and electrophilic reactions.

In the presence of a base, the thiol group of this compound can be deprotonated to form the more nucleophilic thiolate anion. This thiolate is a soft nucleophile and readily participates in Michael or conjugate additions to α,β-unsaturated carbonyl compounds. semanticscholar.orgacsgcipr.org This reaction is a highly atom-efficient method for the formation of carbon-sulfur bonds. scielo.br The reaction can often be carried out under mild, and even solvent-free, conditions. semanticscholar.org

| Michael Acceptor | Product | Catalyst/Base |

| α,β-Unsaturated Ketone | β-Thioether Ketone | Base (e.g., Triethylamine) |

| α,β-Unsaturated Ester | β-Thioether Ester | Base (e.g., Triethylamine) |

| α,β-Unsaturated Nitrile | β-Thioether Nitrile | Base (e.g., Triethylamine) |

This compound is a suitable substrate for various cross-coupling reactions to form aryl thioethers. These reactions typically involve the coupling of the thiol with an aryl halide in the presence of a metal catalyst, such as palladium or nickel complexes. researchgate.netunipr.itrsc.org The thiol can be activated by a base to form the thiolate, which then participates in the catalytic cycle. These methods are robust and tolerate a wide range of functional groups. researchgate.net

Visible-light-promoted cross-coupling reactions have also been developed, offering a greener alternative for the synthesis of aryl thioethers from thiophenols and aryl halides. rsc.org

Coordination Chemistry as a Ligand

The deprotonated form of this compound, the 3-(n-hexylthio)thiophenolate, can act as a ligand in coordination chemistry. wikipedia.org The sulfur atom of the thiolate is a soft donor and can coordinate to a variety of metal centers. Thiophenol-based ligands are known to form stable complexes with a range of transition metals. researchgate.net The presence of lone pairs of electrons on the sulfur atom allows for the formation of metal-sulfur bonds, leading to the assembly of coordination complexes with diverse structures and properties. researchgate.net

Complexation with Transition Metals

Thiophenols and thioethers are well-known for their ability to coordinate with a wide array of transition metals. The soft nature of the sulfur atom makes it a particularly good ligand for soft metal ions such as copper(I), silver(I), gold(I), mercury(II), palladium(II), and platinum(II).

For this compound, complexation could occur through either the thiol/thiolate or the thioether sulfur, or both, leading to different coordination modes:

Monodentate Coordination: The ligand could bind to a metal center through either the deprotonated thiolate sulfur or the neutral thioether sulfur.

Bidentate Chelation: If the geometry is favorable, the ligand could potentially act as a bidentate chelating agent, coordinating to a single metal center through both the thiolate and thioether sulfur atoms, forming a stable chelate ring.

The formation of such complexes would be influenced by factors such as the nature of the metal, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Binding Atom(s) | Potential Metal Ions |

| Monodentate | Thiolate (-S⁻) | Cu(I), Ag(I), Au(I), Pd(II), Pt(II) |

| Monodentate | Thioether (-S-) | Pd(II), Pt(II), Rh(I), Ir(I) |

| Bidentate (Chelating) | Thiolate and Thioether | Pd(II), Pt(II), Ni(II) |

This table is hypothetical and based on the general coordination chemistry of thiols and thioethers.

Exploration of Hemilabile Behavior in Heterodonor Ligand Systems

The presence of two different sulfur donor atoms—a "harder" thioether and a "softer" thiolate—raises the possibility of hemilabile behavior when this compound acts as a ligand. Hemilability refers to the ability of a multidentate ligand to have one donor atom that can reversibly dissociate from the metal center while the other remains coordinated.

In a complex where this compound is chelated to a metal, the thioether linkage might be the hemilabile arm. The metal-thioether bond is generally weaker than the metal-thiolate bond. Under certain reaction conditions, the thioether could dissociate, creating a vacant coordination site on the metal. This vacant site could then be occupied by a substrate molecule, facilitating a catalytic reaction. Subsequent re-coordination of the thioether would regenerate the stable chelate complex. This behavior is of significant interest in the design of catalysts for various organic transformations.

Redox Chemistry and Electron Transfer Processes

The sulfur atoms in this compound can exist in various oxidation states, making the compound susceptible to a range of redox reactions.

Investigation of Oxidation to Disulfides and Sulfones

Oxidation to Disulfides: Thiols are readily oxidized to disulfides. In the case of this compound, mild oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen would be expected to couple two molecules of the thiol to form the corresponding disulfide, bis(3-(n-hexylthio)phenyl) disulfide. This is a common and fundamental reaction of thiols.

2 R-SH + [O] → R-S-S-R + H₂O (where R = 3-(n-hexylthio)phenyl)

Oxidation to Sulfones: The thioether linkage is also susceptible to oxidation, typically under stronger oxidizing conditions. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) could oxidize the thioether sulfur to a sulfoxide and further to a sulfone. Selective oxidation of the thioether without affecting the thiol would be challenging due to the ease of thiol oxidation. It is more likely that both sulfur atoms would be oxidized under strong oxidizing conditions.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) |

| Mild (e.g., I₂, air) | Bis(3-(n-hexylthio)phenyl) disulfide |

| Strong (e.g., m-CPBA, KMnO₄) | 3-(n-Hexylsulfonyl)thiophenol, 3-(n-Hexylthio)benzenesulfonic acid, and corresponding disulfides |

This table presents expected products based on the general reactivity of thiols and thioethers.

Photochemical and Electrochemical Reductions

Photochemical Reduction: While less common for simple thiols and thioethers, photochemical reactions could potentially be initiated. For instance, irradiation in the presence of a photosensitizer could lead to the formation of thiyl radicals (R-S•), which could then participate in various radical-mediated reactions.

Electrochemical Reductions: The disulfide formed from the oxidation of this compound would be expected to undergo electrochemical reduction. This process would involve the transfer of two electrons to the disulfide bond, cleaving it to regenerate two molecules of the thiolate anion. This reversible oxidation-reduction is a characteristic feature of the thiol-disulfide system.

R-S-S-R + 2e⁻ → 2 R-S⁻

The redox potential for this process would provide valuable information about the electronic properties of the molecule. The presence of the electron-donating n-hexylthio group would likely influence this potential compared to unsubstituted thiophenol.

Applications of 3 N Hexylthio Thiophenol in Advanced Materials Research

Role as a Monomer in Polymer Synthesis

As a monomer, 3-(n-Hexylthio)thiophenol is a candidate for producing poly(phenylene sulfide) (PPS) derivatives. Unlike the parent PPS, which is a rigid, semi-crystalline, and insoluble high-performance thermoplastic, the incorporation of the n-hexylthio side chain is anticipated to significantly modify the polymer's properties. jpn.orgresearchgate.net The flexible side chain is expected to increase solubility, lower the melting point, and alter the polymer's morphology, making it more amenable to solution-based processing for applications in modern electronics and specialty coatings.

The synthesis of well-defined polymers from monomers like this compound necessitates the use of controlled polymerization techniques. These methods are designed to regulate polymer molecular weight, lower the polydispersity index (PDI), and control the polymer's architecture. mdpi.com While traditional methods for producing PPS, such as the condensation polymerization of alkali metal salts of halothiophenols, often lack this level of precision, modern controlled polymerization methodologies offer a pathway to precisely engineered materials. researchgate.netnih.gov

Techniques such as living coordination polymerization and various forms of controlled radical polymerization (e.g., ATRP, RAFT) are prominent examples. mdpi.comnih.gov For instance, a rhodium-based catalytic system has been successfully used for the well-controlled living polymerization of phenylacetylene (B144264) derivatives, demonstrating the potential for transition metal catalysis in creating stereoregular polymers with narrow molecular weight distributions from aromatic monomers. nih.gov The application of such techniques to this compound could enable the synthesis of polymers with predetermined chain lengths and functionalities, which is crucial for optimizing performance in applications like organic electronics.

Table 1: Overview of Controlled Polymerization Techniques and Their Characteristics

| Polymerization Technique | Key Characteristics | Potential for Monomer |

| Living Coordination Polymerization | Enables control over stereoregularity, molecular weight, and PDI. Often uses transition metal catalysts (e.g., Rh, Pd). | High potential for producing stereoregular poly(phenylene sulfide) derivatives. nih.govnih.gov |

| Atom Transfer Radical Polymerization (ATRP) | A type of controlled radical polymerization that allows for low PDI and the synthesis of block copolymers. | Applicable to a wide range of monomers, though optimization would be needed for a thiophenol-based system. mdpi.com |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Highly versatile controlled radical process compatible with numerous functional groups. | Suitable for creating polymers with complex architectures and defined end-groups. mdpi.com |

The kinetics of polymerization are significantly influenced by the structure of the monomer. The n-hexylthio side chain in this compound is expected to impact reaction rates through both electronic and steric effects. The thioether linkage is generally considered an electron-donating group, which can alter the electron density of the aromatic ring and affect its reactivity during polymerization.

For substituted aromatic monomers, regioregularity—the specific orientation of monomer units in the polymer chain—is a critical factor that dictates material properties. rsc.org The polymerization of this compound can result in different linkages, such as head-to-tail, head-to-head, and tail-to-tail arrangements. A high degree of head-to-tail regioregularity typically leads to more ordered packing in the solid state, which enhances charge transport and other electronic properties in conjugated polymers. nih.gov

Achieving a high degree of regioregularity is a primary goal of controlled polymerization synthesis. rsc.org The choice of catalyst and reaction conditions is paramount in directing the regiochemistry of the polymerization. Similarly, control over molecular weight is a hallmark of living and controlled polymerizations. nih.gov By adjusting the monomer-to-initiator ratio, these techniques allow for the predictable synthesis of polymers with a target molecular weight and a narrow molecular weight distribution (low PDI), ensuring batch-to-batch consistency and reliable material performance.

The microstructure of a polymer, encompassing its regioregularity, molecular weight, and side-chain structure, has a direct relationship with its solid-state morphology, particularly its crystallinity. Unsubstituted poly(phenylene sulfide) is known for its high crystallinity, which contributes to its excellent thermal stability and chemical resistance but also its poor solubility. jpn.orgresearchgate.net

The introduction of the flexible n-hexylthio side chain is expected to disrupt the ordered, dense packing of the polymer backbones. jpn.org This disruption would likely reduce the degree of crystallinity, transitioning the material from a semi-crystalline to a more amorphous state. nih.gov A decrease in crystallinity generally leads to enhanced solubility in common organic solvents, a lower glass transition temperature (Tg), and a lower melting point (Tm). While reduced crystallinity might decrease the material's ultimate thermal stability, the improved processability is a significant advantage for fabricating thin films for electronic devices. Dendrimers based on poly(phenylene sulfide) have shown that increased branching and steric crowding lead to a decrease in crystallinity. jpn.org

Table 2: Expected Influence of n-Hexylthio Side Chain on Polymer Properties

| Property | Unsubstituted Poly(phenylene sulfide) (PPS) | Poly(this compound) (Hypothetical) | Rationale |

| Crystallinity | High (~60-70%) jpn.org | Low to Moderate | The bulky, flexible side chain disrupts intermolecular packing. nih.gov |

| Solubility | Insoluble in most solvents below 200 °C | Soluble in common organic solvents | Reduced crystallinity and side-chain interactions with solvent improve solubility. |

| Melting Point (Tm) | High (~285 °C) | Lower | Disruption of the crystalline lattice lowers the energy required for melting. |

| Processability | Requires high-temperature melt processing | Amenable to solution-based processing (e.g., spin-coating) | Increased solubility allows for fabrication of thin films from solution. |

Fabrication of Organosulfur-Based Functional Materials

Beyond its role as a linear polymer monomer, this compound can serve as a foundational molecule for constructing more complex organosulfur materials, including novel heterocycles and porous organic frameworks. The presence of the nucleophilic thiol group and the aromatic ring allows for a variety of chemical transformations.

Thiophenol and its derivatives are well-established precursors in the synthesis of a wide array of sulfur-containing heterocyclic compounds, such as thiazolidinones, benzothiazoles, and triazoles. ekb.egresearchgate.net These syntheses often involve condensation reactions where the thiol group acts as a nucleophile. ekb.egrroij.com By analogy, this compound could be used to create novel heterocycles functionalized with a hexylthio group, which could impart specific solubility or self-assembly characteristics to the final molecule.

In the realm of porous materials, Covalent Organic Frameworks (COFs) are crystalline polymers with ordered, porous structures built from organic monomers linked by covalent bonds. nih.govmdpi.com Thiophene-based monomers have been successfully incorporated into COFs to create materials with applications in photocatalysis and electronics. nih.govrsc.orgprinceton.edu To be used as a building block for a 2D or 3D COF, the this compound monomer would need to be further functionalized with additional reactive sites (e.g., aldehydes, boronic acids, or amines) to achieve the necessary connectivity. The hexylthio side chain would then project into the pores of the framework, potentially tuning the framework's hydrophobicity and its affinity for specific guest molecules.

Development of Materials with Tailored Electronic Properties

In the broader context of functionalized thiophenols, the nature and position of substituents on the aromatic ring are critical in determining the electronic properties of the resulting materials. For instance, the incorporation of such molecules into conductive polymers or as ligands in metal-organic frameworks (MOFs) can impact charge transport, conductivity, and sensing capabilities. Thioether-based MOFs, for example, have shown potential in applications ranging from catalysis to gas storage and separation, where the sulfur functionality plays a key role. rsc.org

The n-hexyl group, being an alkyl chain, can also influence the solubility and processability of materials incorporating this molecule, which is a crucial aspect for the fabrication of electronic devices. Furthermore, the thioether linkage offers a degree of flexibility that can be advantageous in the design of flexible electronic devices. researchgate.net While specific experimental data on the electronic properties of materials derived exclusively from this compound are not extensively documented, the principles of molecular design suggest its potential for creating materials with tailored electronic functionalities.

Table 1: Potential Influence of this compound on Material Electronic Properties (Hypothetical)

| Property | Influence of this compound |

| Conductivity | The thioether and thiol groups can participate in charge transport pathways, potentially enhancing conductivity in composite materials or polymers. |

| Energy Levels | The electron-donating nature of the hexylthio group can alter the HOMO and LUMO energy levels of the aromatic system, affecting charge injection and transport barriers in electronic devices. |

| Dielectric Constant | The presence of polarizable sulfur atoms can influence the dielectric properties of materials, which is relevant for applications in capacitors and insulators. |

| Sensing Response | The sulfur atoms can act as active sites for interaction with analytes, making materials incorporating this molecule potentially useful for chemical sensors. |

Surface Science and Interfacial Engineering

The ability of this compound to form well-defined interfaces is central to its applications in surface science and interfacial engineering. The thiol group provides a strong anchor to metal surfaces, while the rest of the molecule can be tailored to control surface properties.

Thiophenols are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. uri.edunorthwestern.edu The sulfur atom of the thiol group forms a strong covalent bond with the metal surface, leading to the spontaneous organization of the molecules into a densely packed, ordered monolayer. mdpi.com

In the case of this compound, the formation of SAMs would be driven by the chemisorption of the thiol group onto the metal substrate. The intermolecular interactions, including van der Waals forces between the hexyl chains and π-π stacking of the aromatic rings, would contribute to the ordering of the monolayer. The presence of the hexylthio group can influence the packing density and orientation of the molecules within the SAM. This, in turn, affects the physical and chemical properties of the surface, such as wettability, adhesion, and corrosion resistance.

The structure of these SAMs can be influenced by the preparation conditions, such as the solvent, temperature, and immersion time. northwestern.edu Functionalized long-chain thiols and thiophenols have been synthesized to create SAMs with specific properties, and the principles governing their assembly can be extended to this compound. thieme-connect.com

Table 2: Expected Properties of Self-Assembled Monolayers of this compound on Gold

| Property | Expected Characteristic |

| Binding to Surface | Strong chemisorption via the thiol group to the gold surface. |

| Molecular Orientation | The aromatic rings are likely to adopt a tilted orientation with respect to the surface, influenced by the steric hindrance of the hexylthio group. |

| Intermolecular Interactions | A combination of van der Waals interactions between the hexyl chains and π-π stacking between the phenyl rings will drive the self-assembly process. |

| Surface Energy | The exposed hexylthio groups would likely result in a hydrophobic surface. |

The interaction of organosulfur compounds with nanomaterials and catalytic supports is a field of significant research interest. The adsorption of molecules like this compound can modify the surface properties of these materials, impacting their catalytic activity, stability, and selectivity.

Studies on the adsorption of thiophenol on silver and gold nanoparticles have shown that the interaction is strong, leading to changes in the optical properties of the nanoparticles. instras.comacs.org The thiol group of this compound would be the primary anchoring point for adsorption onto such metallic nanomaterials. The hexylthio group could further influence the adsorption process and the stability of the nanoparticle-molecule conjugate.

In the context of catalytic supports, such as zeolites and metal oxides, the adsorption of organosulfur compounds is relevant for applications in catalysis and desulfurization processes. rsc.orgrsc.org The sulfur atoms in this compound can interact with active sites on the support, potentially modifying the catalytic behavior of the material. For instance, the controlled adsorption of such molecules could be used to passivate certain catalytic sites or to introduce new functionalities to the catalyst surface. The adsorption behavior would be dependent on the nature of the support material, the solvent, and the temperature.

Table 3: Potential Interactions of this compound with Various Surfaces

| Surface Type | Primary Interaction Mechanism | Potential Application |

| Gold Nanoparticles | Chemisorption of the thiol group. | Surface functionalization for sensing and biomedical applications. |

| Silver Nanoparticles | Strong interaction with the thiol group, leading to damping of the surface plasmon resonance. instras.comacs.org | Optical sensing and surface-enhanced spectroscopy. |

| Zeolites | Adsorption within the porous structure, driven by host-guest interactions. | Catalysis and separation processes. rsc.org |

| Metal Oxides | Interaction of the sulfur atoms with metal centers on the oxide surface. | Modification of catalyst supports and gas sensing. |

Future Research Directions and Interdisciplinary Perspectives for 3 N Hexylthio Thiophenol

Exploration of Synergistic Effects in Hybrid Material Systems

The unique combination of a soft sulfur donor (thiol) and a nonpolar alkylthio chain in 3-(n-Hexylthio)thiophenol makes it an intriguing candidate for the development of advanced hybrid materials. Future research could focus on its integration with inorganic nanoparticles, such as gold, quantum dots, or metal oxides. The thiol group can act as an effective anchor to the surface of these nanoparticles, while the hexylthio group can modulate the dispersibility and interfacial properties of the resulting hybrid material.

For instance, in the realm of nonlinear optics, thiophenol-modified fluorographene derivatives have demonstrated significant potential. nih.gov Investigating the synergistic effects of this compound when incorporated into graphene-based systems could lead to novel materials with enhanced optical limiting properties. The interplay between the electron-donating sulfur atoms and the π-conjugated system of graphene could be systematically studied to tailor the material's response to high-intensity light.

Furthermore, the self-assembly of this compound on metallic surfaces could be exploited to create functionalized electrodes. These modified surfaces could exhibit synergistic properties, such as enhanced catalytic activity or improved sensor selectivity, arising from the combined electronic effects of the thiophenol moiety and the specific properties of the metallic substrate.

Integration into Supramolecular Architectures and Soft Matter

The principles of self-assembly are central to the construction of complex supramolecular architectures. The amphiphilic nature of this compound, with its polar thiol head and nonpolar tail, suggests its potential as a building block in soft matter systems. Research in this area could explore the formation of micelles, vesicles, or liquid crystalline phases in various solvents. The ability of the thiol group to form disulfide bonds through oxidation could also be harnessed as a stimulus to trigger changes in the morphology and properties of these supramolecular assemblies.

The formation of self-assembled monolayers (SAMs) on various substrates is a well-established field where thiophenol derivatives have been extensively studied. northwestern.edusemanticscholar.org Future investigations could focus on the specific packing and ordering of this compound on surfaces like gold, silver, and copper. northwestern.edu The presence of the hexylthio group is expected to influence the intermolecular van der Waals interactions within the monolayer, potentially leading to unique surface properties, such as controlled wettability, friction, and adhesion. The dynamics of the self-assembly process itself could be a subject of in-depth study, revealing how the interplay of headgroup-substrate interaction and tail-tail interactions dictates the final structure. semanticscholar.orgresearchgate.net

Advanced Characterization Techniques for In Situ Studies

A deeper understanding of the behavior of this compound in various environments will necessitate the use of advanced characterization techniques, particularly for in situ studies. Techniques like atomic force microscopy (AFM) could be employed to visualize the self-assembly of this molecule on surfaces in real-time, providing insights into the kinetics and mechanisms of monolayer formation. researchgate.net

Electrochemical methods, such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS), would be invaluable for characterizing the electronic properties of SAMs formed from this compound on conductive substrates. nih.govresearchgate.net These techniques can provide information on the packing density, defectiveness, and charge transfer properties of the monolayer.

Time-resolved X-ray absorption spectroscopy is emerging as a powerful tool for probing the excited-state dynamics of molecules. chemrxiv.org Applying this technique to this compound could reveal details about its electronic structure and relaxation pathways upon photoexcitation, which is crucial for its potential application in optoelectronic devices.

| Potential Characterization Technique | Information to be Gained for this compound | Relevant Analogy |

| Atomic Force Microscopy (AFM) | Real-time visualization of self-assembly on surfaces, monolayer morphology. | In situ studies of thiol self-assembly on gold. researchgate.net |

| Cyclic Voltammetry (CV) | Redox behavior, electronic properties of SAMs, surface coverage. | Characterization of thiol SAMs on gold electrodes. nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Monolayer packing and defects, charge transfer resistance. | Characterization of self-assembled thiol monolayers. researchgate.net |

| Time-Resolved X-ray Absorption Spectroscopy | Excited-state dynamics, electronic structure. | Studies on substituted thiophenols. chemrxiv.org |

Sustainable and Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. cambridgescholars.compnas.org Future research on this compound should prioritize the development of sustainable synthetic routes. This includes exploring electrochemical methods for the formation of C–S bonds, which can offer a greener alternative to traditional synthetic protocols by minimizing waste and avoiding harsh reagents. researchgate.netnih.gov The use of renewable starting materials and energy-efficient reaction conditions, such as mechanochemistry or photoredox catalysis, should also be investigated. researchgate.netnih.gov

In terms of applications, the development of this compound-based materials for environmental remediation could be a promising green chemistry avenue. For example, its ability to bind to heavy metals could be exploited in the design of novel sorbents for water purification. Furthermore, its potential as a building block for biodegradable polymers or as a component in more environmentally friendly electronic devices aligns with the goals of sustainable chemistry. The broader field of organosulfur chemistry is actively seeking waste-free reaction methodologies, and the synthesis and application of this compound should be approached with these principles in mind. researchgate.netacs.org

Theoretical Guided Design of Next-Generation Thiophenol Derivatives